![molecular formula C20H16N4O4S B2986060 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one CAS No. 946215-26-5](/img/structure/B2986060.png)
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several interesting functional groups, including a benzo[d][1,3]dioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, a thioether linkage, and a 3-ethylquinazolin-4(3H)-one group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of these functional groups around the central quinazolinone ring. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and -withdrawing effects of the different functional groups. For example, the oxadiazole group could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and the presence of functional groups. For example, the compound’s solubility could be influenced by the polar oxadiazole and dioxole groups .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : The compound is synthesized using various techniques, often involving reactions with substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides (Chau, Saegusa, & Iwakura, 1982). These reactions are typically conducted in specific conditions like m-cresol at high temperatures.
Characterization and Derivative Formation : Various derivatives linked with quinazolin-4-one moiety are synthesized and characterized using techniques like thin layer chromatography and spectroscopy (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Biomedical Applications
Antitumor Activity : Some analogues of this compound demonstrate significant in vitro antitumor activity, showing potential as cancer treatment agents (Al-Suwaidan et al., 2016).
Antimicrobial Properties : Derivatives of this compound exhibit antimicrobial activities against various microorganisms, suggesting their use in combating infections (Bektaş et al., 2007).
Anticonvulsant and Antimicrobial Effects : Some thioxoquinazolinone derivatives of this compound show broad-spectrum activity against bacteria and fungi, and possess anticonvulsant properties (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Miscellaneous Applications
Corrosion Inhibition : Certain derivatives show potential as corrosion inhibitors for mild steel in acidic environments, which could be beneficial in industrial applications (Ammal, Prajila, & Joseph, 2018).
Luminescence Properties : Complexes involving derivatives of this compound exhibit unique luminescence properties, which can be modulated for potential use in various scientific fields (Shavaleev, Scopelliti, Gumy, & Bünzli, 2009).
Mecanismo De Acción
Target of Action
Similar compounds with a1,3-benzodioxol-5-yl and 1,2,4-oxadiazol-5-yl moiety have shown activity against various cancer cell lines
Mode of Action
Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that this compound might also affect microtubule dynamics, thereby disrupting cell division and promoting cell death.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Similar organoselenium compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve multiple binding sites and mechanisms.
Cellular Effects
Preliminary studies suggest that similar organoselenium compounds can induce time- and dose-dependent apoptotic cell death in certain human cancer cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar organoselenium compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one at different dosages in animal models have not been reported. Similar organoselenium compounds have been studied for their threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar organoselenium compounds have been found to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar organoselenium compounds may interact with transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Similar organoselenium compounds may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-2-24-19(25)13-5-3-4-6-14(13)21-20(24)29-10-17-22-18(23-28-17)12-7-8-15-16(9-12)27-11-26-15/h3-9H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCCWTJPOVJOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
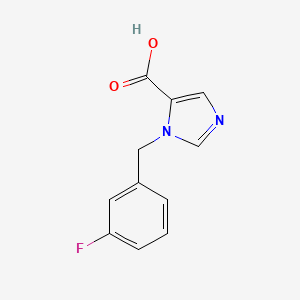
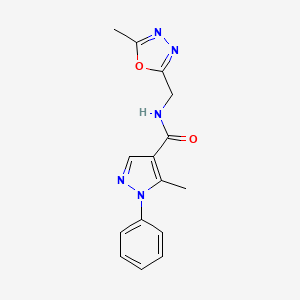
![Methyl[(2-methyl-1-benzofuran-3-yl)methyl]amine hydrochloride](/img/structure/B2985980.png)
![1-(2-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2985982.png)
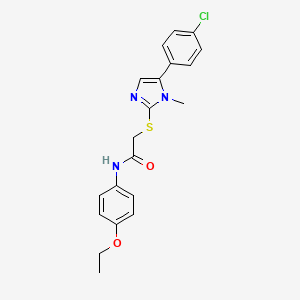
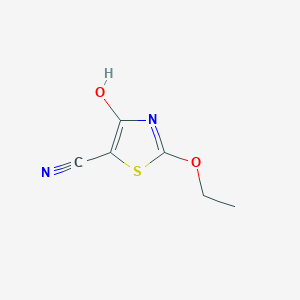
![1-(2,5-dimethoxyphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2985986.png)
![N-cyclohexyl-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2985987.png)
![(1R,5R)-6,6-Difluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2985988.png)
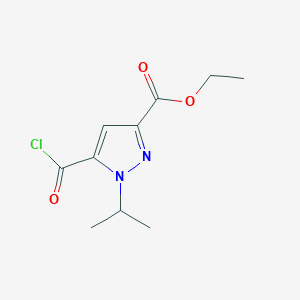
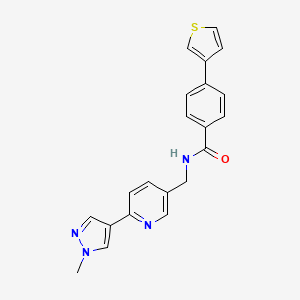
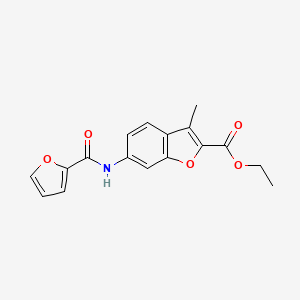
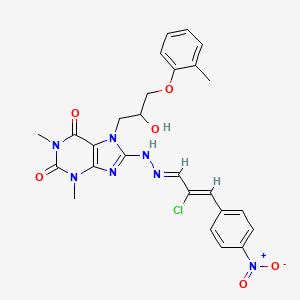
![8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2985999.png)
